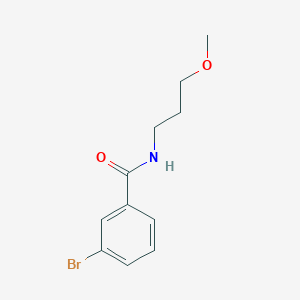

3-bromo-N-(3-methoxypropyl)benzamide

Description

3-Bromo-N-(3-methoxypropyl)benzamide (CAS: 23858-59-5) is a halogenated benzamide derivative characterized by a bromine substituent at the 3-position of the benzene ring and a 3-methoxypropyl group attached to the amide nitrogen. This compound has been discontinued in commercial production, as noted in chemical catalogs .

Properties

IUPAC Name |

3-bromo-N-(3-methoxypropyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-15-7-3-6-13-11(14)9-4-2-5-10(12)8-9/h2,4-5,8H,3,6-7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMFPLUZVMOFMIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(3-methoxypropyl)benzamide typically involves the following steps:

Bromination of Benzamide: Benzamide is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to introduce the bromine atom at the third position of the benzene ring.

Amidation Reaction: The brominated benzamide is then reacted with 3-methoxypropylamine under appropriate conditions to form the desired product. This reaction is usually carried out in a solvent such as dichloromethane or ethanol, with the addition of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

While specific industrial production methods for 3-bromo-N-(3-methoxypropyl)benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(3-methoxypropyl)benzamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzamides.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

3-bromo-N-(3-methoxypropyl)benzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new compounds with potential biological activities.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-bromo-N-(3-methoxypropyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the methoxypropyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved would vary based on the biological context and the specific target being studied.

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

- Substituents : A 3-methylbenzamide core with a hydroxy- and dimethyl-substituted ethyl group on the amide nitrogen.

- Synthesis: Prepared via reaction of 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol, followed by X-ray crystallographic confirmation .

- Key Difference : The N,O-bidentate directing group enables metal-catalyzed C–H bond functionalization, a feature absent in 3-bromo-N-(3-methoxypropyl)benzamide due to its methoxypropyl substituent .

3-Bromo-N-(1-Isopropyl-7-Methyl-2-Oxo-4-Phenyl-1,2-Dihydroquinazolin-6-yl)Benzamide (7d)

- Substituents: A quinazolinone-based nitrogen substituent.

- Synthesis: Synthesized via coupling of 3-bromobenzoyl chloride with a quinazolinone amine, yielding 78% efficiency .

3-Bromo-N-[3-(1H-Imidazol-1-yl)Propyl]Benzamide

- Substituents : An imidazole ring replaces the methoxy group.

- Properties : Molecular weight = 308.17 g/mol, XLogP3 = 2, and higher topological polar surface area (46.9 Ų) compared to the target compound .

Physicochemical and Structural Properties

Molecular Weight and LogP Comparisons

| Compound | Molecular Formula | Molecular Weight (g/mol) | XLogP3 |

|---|---|---|---|

| 3-Bromo-N-(3-methoxypropyl)benzamide* | C₁₁H₁₄BrNO₂ | ~272 | ~2.5† |

| 3-Bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide | C₁₃H₁₄BrN₃O | 308.17 | 2.0 |

| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | C₁₂H₁₇NO₂ | 221.27 | 1.8 |

*Estimated based on structural formula; †Predicted using analogous compounds.

Spectral Characterization

Biological Activity

3-Bromo-N-(3-methoxypropyl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-bromo-N-(3-methoxypropyl)benzamide can be described as follows:

- Molecular Formula : C12H16BrN

- Molecular Weight : 271.17 g/mol

- CAS Number : 349405-26-1

The presence of the bromine atom and the methoxypropyl group significantly influences the compound's reactivity and biological interactions.

Research indicates that 3-bromo-N-(3-methoxypropyl)benzamide may exert its biological effects through several mechanisms:

- Receptor Modulation : The compound may interact with various receptors, potentially influencing pathways related to pain perception and inflammation.

- Enzyme Inhibition : Initial studies suggest that it could inhibit specific enzymes involved in metabolic processes, although detailed mechanisms remain to be fully elucidated.

Antinociceptive Effects

A study conducted on related benzamides indicated that modifications in their structure could enhance their antinociceptive properties. For instance, compounds structurally similar to 3-bromo-N-(3-methoxypropyl)benzamide demonstrated significant analgesic effects in animal models, suggesting potential applications in pain management .

Antimicrobial Activity

Preliminary screening of various benzamide derivatives, including 3-bromo-N-(3-methoxypropyl)benzamide, revealed promising antimicrobial properties. These compounds were tested against a range of bacterial strains, showing varying degrees of inhibition. The presence of the bromine atom is believed to enhance lipophilicity, facilitating better membrane penetration and activity against pathogens.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzamide derivatives. Key findings include:

- Bromine Substitution : The introduction of bromine at the ortho position appears to increase potency against certain biological targets.

- Alkyl Chain Length : Variations in the length and branching of the alkyl chain (e.g., methoxypropyl) significantly affect solubility and receptor affinity.

| Compound | Structure | Biological Activity | Notes |

|---|---|---|---|

| 3-Bromo-N-(3-methoxypropyl)benzamide | Structure | Antinociceptive, Antimicrobial | Potential for further optimization |

| N-(1,2,3,4-tetrahydro-1-isoquinolinylmethyl)benzamides | Structure | Strong analgesic effects | High-throughput screening results |

Case Studies

- Analgesic Activity : In a controlled study involving mice, compounds similar to 3-bromo-N-(3-methoxypropyl)benzamide were administered to evaluate their pain-relieving properties. Results indicated a significant reduction in pain response compared to control groups, highlighting their potential as analgesics .

- Antimicrobial Screening : A series of benzamide derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that compounds with halogen substitutions exhibited enhanced antimicrobial activity, supporting the hypothesis that structural modifications can lead to improved efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.